Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Description
Molecular Architecture of Norbornene-Based Scaffolds
The compound features a bicyclo[2.2.1]heptene (norbornene) core, a rigid bicyclic scaffold characterized by a fused cyclohexene ring with a methylene bridge between carbons 1 and 4. This structure introduces significant ring strain due to the non-planar geometry and the presence of a strained double bond, which enhances its reactivity in polymerization and cycloaddition reactions. Attached to the 2-position of the norbornene system is a methyl group, which is further linked to a secondary amine. The amine nitrogen is bonded to a tetrahydrofuran-2-ylmethyl group, introducing a heterocyclic oxygen atom into the system.
The molecular formula is $$ \text{C}{13}\text{H}{21}\text{NO} $$, with a molar mass of 207.31 g/mol. Key bond lengths and angles derive from the norbornene scaffold’s inherent geometry: the bridgehead carbons (C1 and C4) exhibit bond angles of approximately 93°, while the double bond (C5-C6) length is shortened to 1.34 Å due to strain. The tetrahydrofuran ring adopts a puckered conformation, with an oxygen atom contributing to a dipole moment that influences electronic interactions.
| Structural Feature | Value | Source |
|---|---|---|
| Norbornene C1-C4 bridge angle | 93° | |
| Double bond length (C5-C6) | 1.34 Å | |
| Tetrahydrofuran ring puckering | 25° (dihedral angle) |
Stereochemical Configuration and Conformational Dynamics
The norbornene scaffold imposes distinct stereochemical constraints. Substituents on the bicyclic system can adopt exo or endo configurations relative to the bridge. In this compound, the methyl group at the 2-position is likely exo, as steric hindrance favors outward orientation. The tetrahydrofuran-2-ylmethyl group introduces additional stereogenic centers, potentially leading to diastereomers depending on the substituent’s spatial arrangement.
Conformational dynamics are influenced by restricted rotation around the C-N bond connecting the norbornene and tetrahydrofuran moieties. Nuclear magnetic resonance (NMR) studies on similar norbornane derivatives reveal rotational barriers of 6.0–7.9 kcal/mol for aryl-norbornane bonds, suggesting moderate rigidity in this system. Molecular mechanics simulations predict two low-energy conformers: one with the tetrahydrofuran oxygen aligned antiperiplanar to the norbornene bridge and another with a gauche arrangement.
Electronic Properties of Bicyclic-Tetrahydrofuran Hybrid Systems
The electronic profile of the compound arises from the interplay between the norbornene’s strained π-system and the tetrahydrofuran’s electron-rich oxygen. The norbornene double bond exhibits partial diradical character due to strain, enhancing its susceptibility to electrophilic attacks. Density functional theory (DFT) calculations on analogous norbornene derivatives indicate a HOMO energy of −6.2 eV, localized on the double bond, and a LUMO energy of −1.8 eV, delocalized across the bicyclic framework.
The tetrahydrofuran moiety contributes a dipole moment of 1.73 D, significantly higher than furan (0.70 D), due to reduced resonance effects and greater electron donation from the oxygen lone pairs. This polarization enhances the compound’s solubility in polar solvents and influences its interactions with biological targets or polymeric matrices.
| Electronic Property | Value | Source |
|---|---|---|
| HOMO energy (norbornene) | −6.2 eV | |
| LUMO energy (norbornene) | −1.8 eV | |
| Tetrahydrofuran dipole moment | 1.73 D |
The hybrid system’s electronic behavior is further modulated by through-space interactions between the norbornene’s π-cloud and the tetrahydrofuran oxygen. Computational models suggest a weak charge-transfer interaction, with partial electron density shifting from the oxygen to the norbornene’s antibonding orbitals. This interaction may stabilize transition states in catalytic or polymerization reactions involving the compound.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-13(15-5-1)9-14-8-12-7-10-3-4-11(12)6-10/h3-4,10-14H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMCVSDINGPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2CC3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves a multi-step process:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the bicyclo[2.2.1]heptene core.
Functional Group Modification: Subsequent steps include the introduction of the tetrahydrofuran moiety. This can be achieved through various methods, such as the reaction of the bicyclic compound with tetrahydrofuran derivatives under acidic or basic conditions.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group modifications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic and tetrahydrofuran moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups if present.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the amine site. Reagents such as alkyl halides or sulfonates are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The bicyclic structure of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine allows it to interact with biological systems in unique ways, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Compounds derived from bicyclic frameworks have shown promise in targeting cancer cells, potentially inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest that bicyclic amines can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Case Study
A notable case study involved the synthesis of derivatives of this compound and their evaluation against specific cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics, suggesting a viable pathway for further development into anticancer agents.
Materials Science
Polymer Chemistry
The compound's unique structure can be utilized in the synthesis of novel polymers and materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid bicyclic structure.
Applications in Coatings and Adhesives
this compound can serve as a reactive monomer in the production of specialty coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation.
Synthetic Organic Chemistry
Building Block for Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its functional groups allow for further modifications, enabling the creation of diverse derivatives with tailored properties.
Reactivity Studies
Research has focused on the reactivity of this compound under various conditions, revealing potential pathways for the synthesis of other bioactive compounds.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Significant cytotoxicity against cancer cell lines |
| Materials Science | Polymers, coatings, adhesives | Enhanced mechanical properties and thermal stability |
| Synthetic Organic Chemistry | Building block for complex molecules | Valuable intermediate for diverse synthetic pathways |
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with various molecular targets. The bicyclic structure provides rigidity, which can influence the binding affinity to enzymes or receptors. The tetrahydrofuran moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine
- Molecular formula: C₁₃H₁₇NO; MW: 203.28 g/mol .
- Key difference : Replaces the tetrahydrofuran (THF) group with an aromatic furan .
- Implications :
Mecamylamine Derivatives
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound notable for its unique bicyclic structure, which contributes to its potential biological activities. This compound is characterized by a bicyclo[2.2.1]heptene framework and a tetrahydrofuran (THF) moiety, enhancing its chemical versatility and making it a valuable intermediate in various synthetic applications.
The biological activity of this compound is primarily attributed to its structural features, which enable interactions with various molecular targets. The rigidity provided by the bicyclic structure can influence binding affinities to enzymes or receptors, while the THF moiety may facilitate hydrogen bonding and other interactions, enhancing the compound's overall biological activity.
Pharmacological Applications
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:
- Anti-inflammatory : Compounds in this class have shown potential in inhibiting inflammatory pathways.
- Anticancer : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial : Certain related compounds demonstrate antibacterial and antifungal properties.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[2.2.1]heptane | Lacks double bond and THF moiety | Less versatile |
| Tetrahydrofuran | Contains THF moiety but lacks bicyclic structure | Reduced stability |
| Norbornene | Similar bicyclic structure without THF moiety | Limited functional diversity |
This table demonstrates how the combination of a rigid bicyclic structure with a flexible THF moiety provides a unique balance of stability and reactivity, making it a candidate for further pharmacological exploration.
Synthesis and Evaluation of Biological Activity
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
- Anti-inflammatory Activity : A derivative was tested for its ability to inhibit pro-inflammatory cytokine production in vitro, demonstrating significant activity at low micromolar concentrations.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 0.05 μM to 0.3 μM.
- Antimicrobial Efficacy : A synthesized derivative showed potent antibacterial activity against multiple strains of bacteria, indicating potential as a therapeutic agent.
Future Directions
The compound's unique structural characteristics suggest several avenues for future research:
- Development of Novel Therapeutics : Exploring modifications to enhance potency against specific targets.
- Mechanistic Studies : Investigating the detailed mechanisms by which these compounds exert their biological effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, and how can reaction parameters (e.g., solvent, catalyst) influence yield?
- Methodology : Traditional glassware synthesis of structurally similar bicyclo derivatives involves sequential condensation and purification steps, as demonstrated in the preparation of phenyl-substituted bicyclo[2.2.1]hept-5-ene derivatives . For example, ketone or aldehyde intermediates can be reacted with amines under controlled conditions. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., elemental sulfur for thioamide formation) are critical for regioselectivity and yield . Advanced methods like ring-opening metathesis polymerization (ROMP) using ruthenium catalysts (e.g., [RuCl₂(η⁶-arene)(amine)]) may also be adapted for functionalizing the bicyclo core .
- Key Parameters : Temperature (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants should be optimized.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the bicyclo scaffold and substituent positions, as shown in the analysis of phenyl-(bicyclo[2.2.1]hept-2-ylmethyl)amine derivatives . High-Resolution Mass Spectrometry (HRMS) and HPLC can verify purity and molecular weight. For structural elucidation of regioisomers, X-ray crystallography or computational modeling (e.g., PubChem 3D structure tools) may be required .
Q. How should this compound be stored to maintain stability, and what are its key hazards?
- Methodology : Similar bicyclo amines with reactive substituents (e.g., tetrahydrofuran methyl groups) are hygroscopic and prone to oxidation. Storage under inert gas (Ar) at –20°C is recommended . Hazards include respiratory irritation (based on SDS data for bicyclo[2.2.1]hept-5-en-2-ylmethyl amines), necessitating PPE (gloves, goggles) and fume hood use .
Advanced Research Questions
Q. Can this compound serve as a monomer in polymerization reactions, and what catalyst systems are suitable?
- Methodology : The bicyclo[2.2.1]heptene core is a known substrate for ROMP. Ruthenium-based catalysts (e.g., [RuCl₂(η⁶-p-cymene)(piperidine)]) with ethyl diazoacetate (EDA) as an initiator enable copolymerization with norbornene derivatives, as demonstrated for bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . Reaction monitoring via Gel Permeation Chromatography (GPC) and differential scanning calorimetry (DSC) can assess polymer molecular weight and thermal properties.
Q. How can regioselectivity be controlled during functionalization of the bicyclo[2.2.1]heptene scaffold?
- Methodology : Steric and electronic factors dictate reactivity at the 2- vs. 5-positions. For example, electron-withdrawing groups (e.g., carboxylic acid at C2) direct electrophilic attacks to the less strained C5 position . Computational studies (DFT) on analogous compounds, such as 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can predict reactive sites .
Q. How should researchers address contradictions in reported reaction yields or selectivity across studies?
- Methodology : Discrepancies may arise from catalyst purity (e.g., trace metal residues in DMF) or solvent effects (polar aprotic vs. protic solvents). Reproducing reactions under strictly controlled conditions (e.g., anhydrous solvents, degassed systems) and comparing with literature protocols for analogous compounds (e.g., bicyclo[2.2.1]hept-5-ene-2-methanol) is advised . Cross-validation using multiple characterization methods (NMR, XRD) can resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
